Lithium aspartate

説明

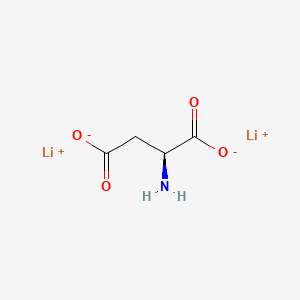

Structure

3D Structure of Parent

特性

CAS番号 |

32093-25-7 |

|---|---|

分子式 |

C4H5Li2NO4 |

分子量 |

145.0 g/mol |

IUPAC名 |

dilithium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |

InChIキー |

SUEJICPFWLEIQM-JIZZDEOASA-L |

異性体SMILES |

[Li+].[Li+].C([C@@H](C(=O)[O-])N)C(=O)[O-] |

正規SMILES |

[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lithium Aspartate on NMDA Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lithium aspartate presents a complex pharmacological profile at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This technical guide synthesizes the current understanding of the dual mechanism of action, where the lithium ion and the aspartate molecule exert distinct and somewhat opposing effects on NMDA receptor function. While aspartate acts as an agonist, promoting receptor activation, chronic lithium administration has been shown to be neuroprotective against glutamate-induced excitotoxicity by inhibiting NMDA receptor-mediated calcium influx.[1][2][3][4][5] This guide provides a detailed overview of the molecular interactions, downstream signaling pathways, and the experimental evidence that forms the basis of our current knowledge. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Introduction to the NMDA Receptor and this compound

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in excitatory neurotransmission in the central nervous system.[6][7] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the removal of a voltage-dependent magnesium (Mg2+) block.[6] Upon activation, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca2+), which acts as a second messenger to trigger a variety of downstream signaling cascades.[6][8] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including neurodegenerative diseases and mood disorders.[6][9]

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, and its neuroprotective effects are increasingly recognized.[1][9][10] While the precise mechanisms of lithium's therapeutic action are still being unraveled, its modulation of glutamatergic neurotransmission, particularly through the NMDA receptor, is a key area of investigation.[11][12][13] this compound, as a salt, delivers both the lithium ion and L-aspartate, a known endogenous agonist of the NMDA receptor.[14] This duality necessitates a careful examination of the individual and combined effects of its constituent parts.

The Dichotomous Action of Lithium and Aspartate at the NMDA Receptor

The interaction of this compound with the NMDA receptor is best understood by considering the separate actions of its two components:

-

L-Aspartate as an Agonist: L-aspartate is an excitatory amino acid that can act as an agonist at the glutamate binding site of the NMDA receptor.[14] Its binding, along with a co-agonist, promotes the conformational change that leads to channel opening and subsequent cation influx. Studies have shown that L-aspartate can induce GABA release from retinal cells through the selective activation of NMDA receptors.[14]

-

Lithium as a Modulator: In contrast to the agonistic action of aspartate, lithium exerts a more complex, modulatory, and often inhibitory effect on NMDA receptor function, particularly with chronic exposure.[2][3] Long-term treatment with lithium has been demonstrated to protect neurons from glutamate-induced excitotoxicity by inhibiting NMDA receptor-mediated calcium influx.[1][2][3][4][5] This neuroprotective effect is achieved not by altering the expression levels of NMDA receptor subunits, but rather through post-translational modifications.[5] Specifically, chronic lithium has been shown to reduce the tyrosine phosphorylation of the GluN2B subunit, a modification that is positively correlated with NMDA receptor activity and excitotoxicity.[5]

Quantitative Data on Lithium's Interaction with NMDA Receptors

The following table summarizes key quantitative data from preclinical studies investigating the effects of lithium on NMDA receptor function.

| Parameter | Value | Species/Model | Experimental Condition | Reference |

| EC50 for Neuroprotection | ~1.3 mM | Rat cerebellar, cortical, and hippocampal neurons | Chronic (6-7 days) lithium chloride treatment against glutamate-induced excitotoxicity | [2] |

| Inhibition of Ca2+ Influx | ~50% reduction | Rat cerebellar granule cells | 7-day pretreatment with LiCl against glutamate-induced 45Ca2+ influx | [4] |

| Effective Concentration for Neuroprotection | 0.2 - 1.6 mM | Rat cerebral cortical neurons | 6-day pretreatment with LiCl against glutamate-induced excitotoxicity | [5] |

| In vivo Dose for Neuroprotection | 2 mg/kg (i.p.) for 7 days | Sprague-Dawley rats | Pretreatment before cerebral ischemia to reduce NR2A tyrosine phosphorylation | [15] |

| Behavioral Effect Dose (Forced Swim Test) | 30 and 100 mg/kg (i.p.) | Mice | Acute administration | [16][17] |

Signaling Pathways Modulated by Lithium at the NMDA Receptor

Chronic lithium treatment influences several downstream signaling pathways linked to NMDA receptor activity. The primary mechanism appears to be the reduction of Ca2+ influx, which in turn affects calcium-dependent signaling cascades. Additionally, lithium's well-documented inhibition of Glycogen Synthase Kinase 3β (GSK3β) plays a role in modulating NMDA receptor function.[18]

Inhibition of NMDA Receptor-Mediated Calcium Influx

The central effect of chronic lithium on NMDA receptors is the attenuation of calcium influx upon receptor activation. This is thought to occur through the dephosphorylation of the GluN2B subunit at tyrosine residue 1472.[5]

Caption: Chronic lithium inhibits NMDA receptor-mediated Ca2+ influx.

Interaction with the GSK3β Signaling Pathway

Lithium is a known inhibitor of GSK3β.[18] GSK3β can phosphorylate various substrates, including those involved in regulating synaptic plasticity. By inhibiting GSK3β, lithium can influence downstream targets that also interact with NMDA receptor signaling, contributing to its neuroprotective effects.

Caption: Lithium's inhibition of GSK3β influences downstream neuroprotective pathways.

Detailed Experimental Protocols

This section provides synthesized methodologies for key experiments used to elucidate the mechanism of action of lithium on NMDA receptors.

Primary Neuronal Culture and Lithium Treatment

Objective: To prepare primary neuronal cultures and treat them with lithium to assess its effects on NMDA receptor-mediated excitotoxicity.

Protocol:

-

Cell Culture Preparation:

-

Dissect cortices or cerebellums from embryonic day 15-18 Sprague-Dawley rat pups.

-

Mechanically dissociate the tissue in a suitable buffer (e.g., Hank's Balanced Salt Solution).

-

Plate the dissociated cells onto poly-L-lysine-coated culture plates at a density of 2.5 x 10^5 cells/cm^2.

-

Culture the cells in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Lithium Treatment:

-

Induction of Excitotoxicity:

-

After the lithium pretreatment period, wash the cells with a Mg2+-free buffer.

-

Expose the neurons to glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) for a defined period (e.g., 10-30 minutes) to induce excitotoxicity.

-

-

Assessment of Neuronal Viability:

-

Following the excitotoxic insult, wash the cells and return them to the original culture medium.

-

After 24 hours, assess cell viability using methods such as the MTT assay or by counting surviving neurons after staining with a live/dead cell stain (e.g., calcein-AM/ethidium homodimer-1).

-

Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to NMDA receptor activation in lithium-treated neurons.[19][20]

Protocol:

-

Cell Preparation:

-

Culture and treat neurons with lithium as described in Protocol 5.1.

-

-

Fura-2 AM Loading:

-

Wash the cells with a physiological salt solution (e.g., Locke's buffer).

-

Incubate the cells with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Calcium Imaging:

-

Mount the culture dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emitted fluorescence at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in a Mg2+-free buffer to stimulate NMDA receptors.

-

Record the changes in the F340/F380 ratio over time.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the Grynkiewicz equation, using calibration constants determined for the specific imaging setup.[19]

-

Compare the peak and duration of the calcium response between control and lithium-treated cells.

-

Western Blotting for NMDA Receptor Subunit Phosphorylation

Objective: To determine the effect of chronic lithium treatment on the phosphorylation state of NMDA receptor subunits.

Protocol:

-

Protein Extraction:

-

Culture and treat neurons with lithium as described in Protocol 5.1.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of an NMDA receptor subunit (e.g., anti-phospho-GluN2B Tyr1472).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein of the same subunit (e.g., anti-GluN2B) and a loading control (e.g., anti-β-actin).

-

Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein level.

-

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

The mechanism of action of this compound on NMDA receptors is a complex interplay between the agonistic properties of aspartate and the inhibitory, neuroprotective effects of chronic lithium treatment. The current body of evidence strongly suggests that the clinical and neuroprotective benefits of lithium, particularly in conditions associated with glutamatergic hyperactivity, are likely driven by the long-term modulatory effects of the lithium ion on NMDA receptor function. Specifically, the inhibition of NMDA receptor-mediated calcium influx, potentially through the dephosphorylation of the GluN2B subunit, appears to be a key mechanism.

Future research should focus on further elucidating the precise molecular targets of lithium within the NMDA receptor complex and its associated signaling pathways. Investigating the potential differential effects of lithium on various NMDA receptor subunit compositions could provide insights into its therapeutic specificity. Furthermore, clinical studies with this compound are needed to understand how the dual actions of its components translate to therapeutic outcomes in patients, particularly in the context of neurodegenerative disorders where NMDA receptor dysregulation is a prominent feature.[21][22][23] The development of novel therapeutic strategies may benefit from a deeper understanding of how to harness the neuroprotective effects of lithium while potentially mitigating any adverse effects related to the agonistic action of aspartate.

References

- 1. Neuroprotective effects of lithium in cultured cells and animal models of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chronic lithium treatment robustly protects neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic lithium treatment robustly protects neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-d-aspartate receptor-mediated calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithium protection against glutamate excitotoxicity in rat cerebral cortical neurons: involvement of NMDA receptor inhibition possibly by decreasing NR2B tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential application of lithium in Parkinson's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms and therapeutic potential of lithium in Alzheimer’s disease: repurposing an old class of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lithium effects on brain glutamatergic and GABAergic systems of healthy volunteers as measured by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 14. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lithium reduced N-methyl-D-aspartate receptor subunit 2A tyrosine phosphorylation and its interactions with Src and Fyn mediated by PSD-95 in rat hippocampus following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMDA receptor antagonists augment antidepressant-like effects of lithium in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 20. Selective Reduction of Ca2+ Entry Through the Human NMDA Receptor: a Quantitative Study by Simultaneous Ca2+ and Na+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Lithium for Parkinson's Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Synthesis and Characterization of Lithium Aspartate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of lithium L-aspartate, a compound of interest for its potential neuroprotective and mood-stabilizing properties. This document details a feasible synthesis protocol, comprehensive characterization methodologies, and an exploration of the key signaling pathways influenced by lithium.

Synthesis of Lithium L-Aspartate

Lithium L-aspartate can be synthesized through a neutralization reaction between a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, and L-aspartic acid. The following protocol describes a common laboratory-scale synthesis using lithium hydroxide monohydrate.

Experimental Protocol: Synthesis of Lithium L-Aspartate

Materials:

-

L-Aspartic Acid (C₄H₇NO₄)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

Procedure:

-

Dissolution of L-Aspartic Acid: In a reaction vessel, dissolve a specific molar amount of L-aspartic acid in a sufficient volume of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

-

Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution of lithium hydroxide monohydrate by dissolving a stoichiometric equivalent (1:1 molar ratio) in deionized water.

-

Reaction: Slowly add the lithium hydroxide solution to the L-aspartic acid solution under continuous stirring at room temperature. The pH of the reaction mixture should be monitored and adjusted to approximately 7.0.

-

Concentration: The resulting solution of lithium L-aspartate is then concentrated by rotary evaporation under reduced pressure to remove the bulk of the water.

-

Crystallization: The concentrated solution is cooled, and ethanol is added as an anti-solvent to induce the precipitation of lithium L-aspartate crystals.

-

Isolation and Drying: The precipitated product is collected by filtration, washed with a small amount of cold ethanol to remove any remaining impurities, and dried under vacuum to yield the final lithium L-aspartate product.

Diagram of the Synthesis Workflow:

Synthesis workflow for lithium L-aspartate.

Characterization of Lithium L-Aspartate

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized lithium L-aspartate. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of lithium L-aspartate. The spectra are typically recorded in deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Spectral Data (in D₂O): The proton NMR spectrum of L-aspartic acid in D₂O typically shows a multiplet for the α-proton (CH) and two multiplets for the β-protons (CH₂). Upon salt formation with lithium, slight shifts in these resonances are expected.

Expected ¹³C NMR Spectral Data (in D₂O): The carbon NMR spectrum of L-aspartic acid in D₂O exhibits resonances for the two carboxyl carbons, the α-carbon, and the β-carbon. The formation of the lithium salt will cause a downfield shift of the carboxylate carbon signals.

| ¹H NMR (L-Aspartic Acid in D₂O) | ¹³C NMR (L-Aspartic Acid in D₂O) |

| Chemical Shift (ppm) | Assignment |

| ~3.9 | α-CH |

| ~2.8 | β-CH₂ |

Note: The exact chemical shifts for lithium aspartate may vary slightly from the parent amino acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of lithium L-aspartate is expected to show characteristic absorption bands for the amine group, the carboxylate group, and C-H bonds.

| Expected FTIR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | 3400-3200 | N-H stretching (amine) | | 3000-2800 | C-H stretching | | ~1600 | C=O stretching (asymmetric, carboxylate) | | ~1400 | C=O stretching (symmetric, carboxylate) | | ~1500 | N-H bending (amine) |

X-ray Diffraction (XRD)

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition behavior of lithium L-aspartate.

-

TGA: A TGA thermogram would show the weight loss of the compound as a function of temperature, indicating decomposition temperatures and the presence of any solvated molecules.

-

DSC: A DSC curve would reveal thermal transitions such as melting, crystallization, and decomposition, along with the associated enthalpy changes.

| Thermal Analysis Data (Expected) | | :--- | :--- | | Technique | Expected Observation | | TGA | Weight loss corresponding to the decomposition of the organic moiety at elevated temperatures. | | DSC | Endothermic peak corresponding to melting, followed by exothermic peaks related to decomposition. |

Key Signaling Pathways of Lithium

The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways. While the aspartate moiety may influence bioavailability, the lithium ion is the primary active component.[1] Two of the most well-studied pathways are the Glycogen (B147801) Synthase Kinase 3 (GSK-3) pathway and the Inositol (B14025) Phosphate (B84403) pathway.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Lithium is a direct inhibitor of GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3] By inhibiting GSK-3, lithium can promote neurogenesis and exert neuroprotective effects.[4][5][6]

Diagram of the GSK-3 Signaling Pathway Inhibition by Lithium:

Lithium's inhibition of the GSK-3 signaling pathway.

Modulation of the Inositol Phosphate Pathway

Lithium also inhibits inositol monophosphatase (IMPase) and other enzymes in the inositol phosphate signaling cascade.[7][8] This pathway is crucial for the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). By dampening this pathway, lithium can modulate neurotransmission and cellular responses to various stimuli, which is believed to contribute to its mood-stabilizing effects.[9][10]

Diagram of the Inositol Phosphate Signaling Pathway Modulation by Lithium:

Modulation of the inositol phosphate pathway by lithium.

Conclusion

This technical guide outlines the fundamental aspects of synthesizing and characterizing lithium L-aspartate for research purposes. While a standardized, detailed protocol and comprehensive characterization data are not widely available in the public domain, this document provides a robust framework based on established chemical principles and data from related compounds. The elucidation of lithium's impact on key signaling pathways, such as GSK-3 and inositol phosphate metabolism, offers valuable insights into its potential therapeutic mechanisms. Further research is warranted to establish a complete physicochemical profile of lithium L-aspartate and to fully understand its biological activities.

References

- 1. parchem.com [parchem.com]

- 2. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 4. Lithium neuroprotection: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain lithium, N-acetyl aspartate and myo-inositol levels in older adults with bipolar disorder treated with lithium: a lithium-7 and proton magnetic resonance spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. m.youtube.com [m.youtube.com]

Technical Whitepaper: The Effects of Lithium Aspartate on Neuronal Cell Viability

Abstract

The lithium ion (Li⁺) is a well-established neuroprotective agent with proven therapeutic efficacy in mood disorders. Its mechanisms of action, primarily centered on the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and the modulation of cell survival pathways, have been extensively studied. This whitepaper provides an in-depth technical guide to the effects of lithium on neuronal cell viability. It is critical to note that while the topic is "lithium aspartate," the vast majority of mechanistic and quantitative research has been conducted using other salts, such as lithium chloride and lithium carbonate. Specific research delineating the unique contributions or effects of the aspartate counter-ion on neuronal viability is exceptionally sparse. Therefore, this document summarizes the robustly documented effects of the lithium ion as the active therapeutic moiety, presenting it as the putative mechanism for any lithium salt, including this compound. We will review the core signaling pathways, present quantitative data from in-vitro neuronal models treated with lithium chloride, provide detailed experimental protocols, and discuss the potential, though speculative, role of the aspartate component.

Introduction: The Neuroprotective Potential of the Lithium Ion

For over half a century, lithium has been a cornerstone in the treatment of bipolar disorder.[1][2] Beyond its mood-stabilizing properties, a substantial body of preclinical evidence has established the lithium ion as a potent neuroprotective agent.[2][3][4] Lithium has been shown to defend neuronal cells against a wide array of insults, including glutamate-induced excitotoxicity, oxidative stress, and apoptosis triggered by various neurotoxins.[1][2][5] These neuroprotective effects are observed at therapeutically relevant concentrations (typically 0.6-1.5 mM) and are thought to contribute to its long-term clinical benefits, including observations of increased brain cell density and volume in patients undergoing treatment.[6]

The therapeutic effects of lithium are attributed to the Li⁺ ion itself. It is delivered as a salt, with lithium carbonate being the most common prescription form.[7] Alternative formulations, such as this compound and lithium orotate (B1227488), are available as dietary supplements, with proponents suggesting they may offer improved bioavailability, allowing for lower dosing.[8][9] However, rigorous clinical data comparing the pharmacokinetics and specific neuronal effects of this compound to conventional lithium salts is lacking.[10] This guide will therefore focus on the well-documented molecular actions of the lithium ion, which are presumed to be independent of its salt form.

Core Molecular Mechanism: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

The primary and most extensively studied mechanism underlying lithium's neuroprotective effects is the inhibition of glycogen synthase kinase-3β (GSK-3β).[3][4][6] GSK-3β is a constitutively active serine/threonine kinase that, under basal conditions, often acts to prime cells for apoptosis by phosphorylating and inactivating pro-survival factors or activating pro-apoptotic ones.

Lithium inhibits GSK-3β through two principal routes:

-

Direct Inhibition: Lithium directly competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3β's kinase activity.[3][11] By displacing Mg²⁺, lithium reduces the enzyme's catalytic efficiency.

-

Indirect Inhibition: Lithium activates upstream signaling pathways, notably the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK-3β at the Ser9 residue (and Ser21 for the GSK-3α isoform).[3][12]

The inhibition of GSK-3β initiates a cascade of downstream events that collectively enhance neuronal resilience and viability.

Downstream Signaling Pathways

Inhibition of GSK-3β by lithium leads to the activation of several key pro-survival and anti-apoptotic pathways.

-

Activation of Wnt/β-catenin Signaling: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, lithium allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell survival and proliferation.[13]

-

Upregulation of Neurotrophic Factors: Lithium treatment leads to increased expression of crucial neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[3][4][12][14] This effect is mediated, in part, through the activation of transcription factors like CREB (cAMP response element-binding protein), which is disinhibited upon GSK-3β inactivation.[3][12]

-

Modulation of Apoptotic Proteins: Lithium shifts the balance between pro-apoptotic and anti-apoptotic proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and p53.[1][4][5][12] This alteration prevents the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade.

References

- 1. SLC1A3 solute carrier family 1 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of lithium alone or in combination with haloperidol on oxidative stress parameters and cell viability in SH-SY5Y cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. Review of lithium effects on brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Comparative study on lithium orotate and this compound in mood regulation [eureka.patsnap.com]

- 9. pediaa.com [pediaa.com]

- 10. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Li+/Mg2+ competition at therapeutic intracellular Li+ levels in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain tissue expression of SLC1A3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. researchgate.net [researchgate.net]

- 14. Lithium increases N-acetyl-aspartate in the human brain: in vivo evidence in support of bcl-2's neurotrophic effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Pathways Influenced by Lithium Aspartate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms of lithium, the biologically active component of lithium aspartate. While the aspartate salt may influence pharmacokinetic properties such as bioavailability, the core therapeutic and biochemical effects are attributed to the lithium ion (Li+).[1][2] This guide will focus on the primary enzymatic targets of lithium and the subsequent perturbation of major intracellular signaling cascades. The multifaceted pharmacology of lithium is complex, with effects converging on cell survival, neurogenesis, and synaptic plasticity.[3]

The primary molecular targets that account for the majority of lithium's downstream effects are Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and the enzymes of the inositol (B14025) phosphate (B84403) pathway, principally inositol monophosphatase (IMPase).[3][4]

Quantitative Data Summary

The therapeutic efficacy of lithium is achieved within a narrow concentration range. The following tables summarize key quantitative parameters related to its use and enzymatic inhibition.

Table 1: Therapeutic Concentrations of Lithium

| Parameter | Concentration Range | Indication |

|---|---|---|

| Therapeutic Plasma Level | 0.6 - 1.2 mEq/L | Treatment of Bipolar Disorder[5] |

| Therapeutically Relevant (In Vitro) | 0.5 - 2.0 mM | Used in experimental models[6][7] |

Table 2: Enzymatic Inhibition by Lithium

| Enzyme Target | Inhibition Type | Mechanism | Ki / IC50 |

|---|---|---|---|

| Glycogen Synthase Kinase-3β (GSK-3β) | Competitive (with Mg2+) | Li+ competes with the essential cofactor Magnesium (Mg2+) at the enzyme's active site.[8][9][10] | IC50 ≈ 2 mM |

| Inositol Monophosphatase (IMPase) | Uncompetitive | Li+ binds to the enzyme-substrate complex, preventing the release of the product.[6][11] | Ki ≈ 0.8 mM |

| Inositol Polyphosphate 1-phosphatase (IPPase) | Uncompetitive | Similar to IMPase, Li+ traps the enzyme-substrate complex.[4][12] | - |

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways.[13] It has over 100 validated substrates, establishing it as a central hub for functions including metabolism, inflammation, neurodevelopment, and synaptic plasticity.[14][15]

Lithium inhibits GSK-3β through two distinct mechanisms:

-

Direct Inhibition : Lithium directly competes with magnesium ions (Mg2+), which are essential cofactors for the kinase activity of GSK-3β.[8][9] The similar ionic radii of Li+ and Mg2+ allow lithium to displace magnesium at the enzyme's binding site, thereby inhibiting its catalytic function.[2][10]

-

Indirect Inhibition : Lithium can increase the inhibitory phosphorylation of GSK-3β at the Serine 9 residue (Ser9). This occurs via the activation of upstream kinases like Akt (Protein Kinase B).[15][16] For instance, lithium can disrupt the formation of a signaling complex involving Akt, β-arrestin 2, and protein phosphatase 2A (PP2A), which normally dephosphorylates and inactivates Akt.[15][16] By preventing this dephosphorylation, lithium promotes Akt activity, which in turn phosphorylates and inhibits GSK-3β.[15]

Consequence: Activation of the Wnt/β-Catenin Pathway

The most significant consequence of GSK-3β inhibition by lithium is the activation of the canonical Wnt signaling pathway.[13][17][18] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[18] By inhibiting GSK-3β, lithium prevents the phosphorylation of β-catenin.[18] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and associate with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, survival, and neurogenesis.[18][19]

Disruption of the Inositol Signaling Pathway

The phosphatidylinositol (PI) signaling pathway is fundamental for cellular communication, translating extracellular signals into intracellular events via the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][20] The "Inositol Depletion Hypothesis" posits that lithium's therapeutic effects stem from its ability to dampen this signaling cascade in over-stimulated neurons.[11]

Lithium is a potent uncompetitive inhibitor of two key enzymes responsible for recycling inositol:

Uncompetitive inhibition means that lithium only binds to the enzyme-substrate complex. This action is particularly effective in cells with high signal transduction, where substrate levels for these enzymes are elevated. The inhibition leads to an accumulation of inositol monophosphates and a decrease in the pool of free myo-inositol.[4][11] Since myo-inositol is a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), its depletion reduces the availability of PIP2 in the cell membrane. Consequently, upon receptor stimulation, less IP3 and DAG can be generated, leading to a blunted cellular response.[4][11]

Modulation of Autophagy

Autophagy is a cellular catabolic process essential for degrading and recycling damaged organelles and protein aggregates, playing a key role in neuronal health and neuroprotection.[22][23] Lithium's effect on autophagy is complex, as its two primary targets exert opposing regulatory pressures on the process.[24][25]

-

Autophagy Induction (Dominant Effect) : The inhibition of IMPase by lithium leads to a decrease in IP3 levels.[22][25] IP3 is a potent, mTOR-independent inhibitor of autophagy.[22][25] Therefore, by reducing IP3, lithium removes this inhibitory brake, leading to the robust induction of autophagy. This is considered the primary mechanism by which lithium enhances cellular clearance.[24][26]

-

Autophagy Attenuation : The inhibition of GSK-3β by lithium can lead to the activation of the mTOR pathway, a major negative regulator of autophagy.[24][25] However, this effect is generally considered to be overridden by the stronger, IP3-mediated induction.[24]

The net effect is that lithium treatment stimulates autophagic flux, which is believed to contribute significantly to its neuroprotective properties, particularly in the context of neurodegenerative diseases characterized by protein aggregation.[22][24]

Experimental Protocols

Protocol: In Vitro GSK-3β Activity Assay (Luminescence-Based)

This protocol outlines a common method for measuring GSK-3β activity and its inhibition by compounds like lithium, based on the quantification of ADP produced using a system like the ADP-Glo™ Kinase Assay.[27][28]

A. Materials and Reagents:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[27]

-

Test Inhibitor (e.g., Lithium Chloride)

-

ATP (at or near Km concentration, e.g., 25 µM)[29]

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT)[27]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

B. Experimental Workflow:

-

Reagent Preparation : Prepare 1x Kinase Assay Buffer. Thaw enzyme, substrate, and ATP on ice. Prepare a stock solution of LiCl and create serial dilutions in the assay buffer.

-

Assay Plate Setup :

-

To appropriate wells of a 384-well plate, add 1 µL of serially diluted LiCl.

-

For control wells (100% activity), add 1 µL of assay buffer (or vehicle, e.g., water).

-

For blank wells (no ATP), add buffer.

-

-

Enzyme Addition : Prepare the enzyme solution by diluting the GSK-3β stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls).

-

Reaction Initiation : Prepare a substrate/ATP mixture in the assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to all wells. The final reaction volume is 5 µL.

-

Kinase Reaction Incubation : Gently shake the plate for 30 seconds and incubate at 30°C for 45-60 minutes.[27][30]

-

Signal Detection :

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition : Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the GSK-3β activity.

-

Analysis : Subtract the "blank" reading from all wells. Calculate the percentage of inhibition for each lithium concentration relative to the control (100% activity) wells to determine the IC50 value.

Protocol: Measurement of Inositol Phosphates via Radiolabeling and Chromatography

This protocol describes a classic method for analyzing the effects of lithium on the inositol phosphate metabolism by labeling cells with [³H]inositol.[31]

A. Materials and Reagents:

-

Cell culture medium (inositol-free for labeling)

-

myo-[³H]inositol

-

Lithium Chloride (LiCl) solution

-

Agonist (to stimulate PI turnover, e.g., carbachol (B1668302) for muscarinic receptors)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) for extraction

-

Anion-exchange chromatography column (e.g., Dowex AG1-X8)

-

Elution buffers (e.g., gradients of ammonium (B1175870) formate/formic acid)

-

Scintillation cocktail and liquid scintillation counter

B. Experimental Workflow:

-

Cell Labeling : Plate cells (e.g., neuronal cell line) and grow to near confluency. Wash cells and incubate overnight in inositol-free medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Lithium Pre-incubation : Wash away unincorporated [³H]inositol. Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for a defined period (e.g., 15-30 minutes). This allows lithium to enter the cells and inhibit IMPase.

-

Agonist Stimulation : Add the desired agonist to stimulate the Gq-coupled receptor and activate PLC, leading to the hydrolysis of [³H]PIP2 and the generation of [³H]IP3 and other inositol phosphates. Incubate for the desired time course.

-

Extraction : Terminate the reaction by adding ice-cold acid (e.g., 10% TCA). Scrape the cells and centrifuge to pellet the precipitated protein and lipids. The supernatant contains the water-soluble [³H]inositol phosphates.

-

Sample Preparation : Wash the supernatant with diethyl ether to remove the acid. Neutralize the aqueous phase.

-

Anion-Exchange Chromatography :

-

Apply the neutralized sample to a pre-equilibrated anion-exchange column.

-

Wash the column to remove free [³H]inositol.

-

Elute the different inositol phosphate species using a stepwise or gradient elution of increasing ionic strength (e.g., increasing concentrations of ammonium formate). Fractions corresponding to glycerophosphoinositol, IP1, IP2, and IP3 can be collected separately.[31]

-

-

Quantification : Add scintillation cocktail to each collected fraction and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis : The accumulation of radioactivity in the IP1 fraction is a direct measure of the inhibition of IMPase by lithium. Compare the CPM in different fractions between control and lithium-treated samples to quantify the impact on the entire pathway.

References

- 1. parchem.com [parchem.com]

- 2. pathwaymap.com [pathwaymap.com]

- 3. Intracellular pathways underlying the effects of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. bioclima.ro [bioclima.ro]

- 7. mdpi.com [mdpi.com]

- 8. Lithium inhibits glycogen synthase kinase-3 by competition for magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What intracellular proteins does lithium inhibit? | AAT Bioquest [aatbio.com]

- 13. Activation of the Wnt signaling pathway: a molecular mechanism for lithium action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 16. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Low dose lithium supplementation activates Wnt/β-catenin signalling and increases bone OPG/RANKL ratio in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. An Overview of the Neurotrophic and Neuroprotective Properties of the Psychoactive Drug Lithium as an Autophagy Modulator in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lithium engages autophagy for neuroprotection and neuroplasticity: Translational evidence for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lithium and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. promega.com [promega.com]

- 29. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Lithium Aspartate with Serotonin and Dopamine Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium has been a cornerstone in the treatment of mood disorders for decades, and its therapeutic effects are widely believed to be mediated through its complex interactions with various neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of how the lithium ion, with a focus on lithium aspartate where data is available, interacts with the serotonin (B10506) and dopamine (B1211576) pathways. It is important to note that while this compound is available as a dietary supplement, the majority of in-depth mechanistic research has been conducted using other lithium salts, such as lithium carbonate and lithium chloride. The findings are generally attributed to the lithium ion itself and are considered relevant to this compound, although direct comparative studies are limited. This document summarizes key mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Lithium's efficacy as a mood stabilizer is well-established, though its precise molecular mechanisms of action remain a subject of intensive research. The serotonergic and dopaminergic systems are critical regulators of mood, cognition, and behavior, and are considered primary targets for lithium's therapeutic effects. This compound, a salt of lithium with the amino acid aspartic acid, is purported to have enhanced bioavailability, though scientific validation of this claim is still emerging.[1] This guide will delve into the known interactions of the lithium ion with key components of the serotonin and dopamine pathways, from neurotransmitter synthesis and release to receptor signaling and downstream intracellular cascades.

Interaction with the Serotonin (5-HT) Pathway

The lithium ion exerts a multifaceted influence on the serotonin system, generally leading to an enhancement of serotonergic neurotransmission.[2] This is thought to contribute to its mood-stabilizing and anti-suicidal properties.[2]

2.1. Effects on Serotonin Synthesis and Release

Preclinical studies suggest that lithium enhances serotonin synthesis and release.[3] In vitro studies on serotonergic neurons from rat raphe nuclei have demonstrated that lithium treatment enhances serotonin release during depolarization compared to no lithium treatment.[3] The proposed mechanisms for this include:

-

Increased Tryptophan Uptake: Lithium may facilitate the uptake of tryptophan, the precursor to serotonin, into neurons.

-

Increased Serotonin Synthesis: By influencing enzymatic activity, lithium is believed to increase the synthesis of serotonin from tryptophan.[3]

2.2. Effects on Serotonin Receptors

Lithium's interaction with serotonin receptors is complex and appears to be receptor subtype-specific. It has been shown to modulate the function of several 5-HT receptors, which can be either inhibitory or excitatory. The primary actions of lithium on the serotonergic system are thought to be presynaptic, with numerous secondary postsynaptic effects that lead to an overall enhancement of this neurotransmission.[4]

2.3. Downstream Signaling Pathways

Lithium's influence extends to the intracellular signaling cascades initiated by serotonin receptor activation. A key target is the Glycogen Synthase Kinase 3 (GSK-3) pathway. Serotonin can either inhibit or promote GSK-3 activity through 5-HT1A and 5-HT2A receptors, respectively. Lithium is a known inhibitor of GSK-3, which may synergize with or counteract serotonin's effects on this crucial enzyme, thereby influencing downstream processes related to neuroplasticity and cell survival.

Interaction with the Dopamine (DA) Pathway

Lithium's effect on the dopamine system is generally characterized by a reduction in excitatory dopaminergic neurotransmission, which is thought to be relevant to its anti-manic properties.[2]

3.1. Effects on Dopamine Synthesis and Release

Acute and chronic lithium administration often leads to a reduction in dopamine synthesis and levels in the brain.[5] However, some studies have reported conflicting results, suggesting that the effects may be region-specific and dependent on the duration of treatment.[5] Chronic lithium treatment has been shown to restore abnormal dopamine release in the nucleus accumbens.[4]

3.2. Effects on Dopamine Receptors

Lithium appears to modulate dopamine receptor sensitivity and signaling. It has been observed to influence the function of D1 and D2 receptors. Iontophoretic studies in rats have shown that the concomitant application of lithium blocks the inhibitory responses to dopamine and D1 agonists, suggesting a direct interaction with D1 receptor-mediated signaling.[6] In contrast, lithium did not modify the responsiveness to a D2 agonist in the same study.[6]

3.3. Downstream Signaling Pathways

Similar to the serotonin pathway, the GSK-3 signaling cascade is a critical point of convergence for dopamine and lithium. Dopamine D2 receptor activation can lead to the activation of GSK-3.[7] By inhibiting GSK-3, lithium can counteract the effects of excessive dopaminergic signaling.[7] Another significant target is the inositol (B14025) monophosphatase (IMPase) enzyme within the phosphatidylinositol signaling pathway. Lithium inhibits IMPase, leading to a depletion of inositol and a dampening of signaling cascades that are often overactive in mania.[8]

Quantitative Data

The following tables summarize available quantitative data on the inhibitory effects of the lithium ion on key enzymes in the serotonin and dopamine downstream signaling pathways. It is important to note that these studies were not conducted specifically with this compound.

Table 1: Inhibition of Glycogen Synthase Kinase 3 (GSK-3) by Lithium

| Parameter | Value | Species/System | Notes |

| IC50 | ~1.0 mM or lower | In vitro (typical intracellular magnesium concentrations) | The IC50 is dependent on magnesium concentration.[9] |

| Ki (GSK-3α) | ~3.5 mM | In vitro | Higher than therapeutic serum concentrations.[4] |

| Ki (GSK-3β) | ~2.0 mM | In vitro | Higher than therapeutic serum concentrations.[4] |

| IC50 (⁶Li) | 6.883 mM | In vitro (recombinant GSK-3-β) | High Mg²⁺ concentration in assay.[10] |

| IC50 (⁷Li) | 6.342 mM | In vitro (recombinant GSK-3-β) | High Mg²⁺ concentration in assay.[10] |

Table 2: Inhibition of Inositol Monophosphatase (IMPase) by Lithium

| Parameter | Substrate | Value | Species/System | Notes |

| Ki (apparent) | myo-inositol 1-phosphate | 1.1 mM | Bovine Brain | Linear uncompetitive inhibition at low [Li⁺].[11] |

| Ki (apparent) | myo-inositol 4-phosphate | 0.11 mM | Bovine Brain | Linear uncompetitive inhibition at low [Li⁺].[11] |

| Ki (apparent) | adenosine 2'-phosphate | 1.52 mM | Bovine Brain | Linear uncompetitive inhibition at low [Li⁺].[11] |

| Ki | - | ≈ 0.8 mM | - | Dose for enhancing autophagy.[8] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to study the interaction of lithium with serotonin and dopamine pathways. These protocols are synthesized from descriptions in the scientific literature and serve as a guide for researchers.

5.1. In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of serotonin and dopamine and their metabolites in specific brain regions of freely moving animals following administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetics and analgesics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.[3]

-

Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex, striatum, or hippocampus).[1]

-

Implant a guide cannula to the desired coordinates and secure it with dental cement.[1]

-

Allow the animal to recover for a minimum of 48 hours.[3]

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.[3]

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[1]

-

Allow the system to equilibrate for 60-90 minutes to establish a stable baseline.[3]

-

Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution.[3]

-

-

Drug Administration:

-

Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.[3]

-

-

Sample Collection and Analysis:

-

Histological Verification:

-

At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the probe.[1]

-

5.2. Radioligand Binding Assay for Receptor Affinity

Objective: To determine the affinity of lithium for serotonin and dopamine receptors by measuring its ability to compete with a radiolabeled ligand for binding to receptor sites in brain tissue homogenates.

Materials:

-

Brain tissue from the region of interest

-

Homogenizer

-

Centrifuge

-

Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors, [³H]raclopride for D2 receptors)

-

Unlabeled this compound

-

Scintillation counter and vials

-

Assay buffer

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Dissect the brain region of interest and homogenize it in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Binding Assay (Competition):

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Lithium's multifaceted interaction with the serotonin pathway.

Caption: Lithium's inhibitory influence on the dopamine pathway.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The therapeutic effects of the lithium ion are intrinsically linked to its ability to modulate the serotonin and dopamine pathways. While the precise mechanisms are still being fully elucidated, it is clear that lithium exerts its influence at multiple levels, from neurotransmitter synthesis and release to receptor function and complex intracellular signaling cascades involving key enzymes like GSK-3 and IMPase. Although much of the foundational research has been conducted with other lithium salts, the fundamental actions are attributed to the lithium ion and are therefore considered applicable to this compound. Future research should focus on direct comparative studies of different lithium salts to determine if the anion (e.g., aspartate) influences the pharmacokinetic or pharmacodynamic properties of the lithium ion in a clinically significant manner. A deeper understanding of these interactions will be crucial for the development of more targeted and effective therapeutic strategies for mood disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and kinetic mechanism of the inositol monophosphatase reaction and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

Lithium Aspartate: A Preliminary Investigation into its Neurogenic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lithium has long been a cornerstone in the treatment of mood disorders, and emerging research continues to unveil its multifaceted roles in neurobiology. A growing body of evidence points towards the neurogenic properties of lithium, suggesting its potential to stimulate the birth of new neurons. This technical guide provides a preliminary investigation into the effects of lithium, with a focus on lithium aspartate, on neurogenesis. We delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of lithium compounds in neuroregeneration and CNS disorders.

Introduction: The Neurogenic Promise of Lithium

Adult neurogenesis, the process of generating new neurons from neural stem cells (NSCs), is predominantly observed in the subgranular zone (SGZ) of the hippocampus's dentate gyrus and the subventricular zone (SVZ) of the lateral ventricles. This process is crucial for learning, memory, and mood regulation. Dysregulation of adult neurogenesis has been implicated in the pathophysiology of various neurological and psychiatric conditions, including depression and Alzheimer's disease.

Lithium, a monovalent cation, has demonstrated neuroprotective and neurotrophic effects. It is hypothesized that part of its therapeutic mechanism of action involves the stimulation of neurogenesis in the dentate gyrus. This could potentially contribute to an increase in hippocampal volume and an improvement in mood and cognitive functions. While much of the research has been conducted with lithium salts like lithium carbonate and lithium chloride, the principles of lithium's action on neural cells are expected to extend to this compound, where aspartic acid acts as a carrier for the active lithium ion.

Mechanism of Action: Inhibition of GSK-3β and Activation of the Wnt/β-catenin Pathway

A primary molecular target of lithium is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Lithium directly and indirectly inhibits GSK-3β activity.

Direct Inhibition: Lithium competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3β's kinase activity.

Indirect Inhibition: Lithium can also lead to the phosphorylation of GSK-3β at Serine 9, which inactivates the enzyme. This is often mediated through the activation of signaling pathways such as the PI3K/Akt pathway.

The inhibition of GSK-3β by lithium has a significant downstream effect on the canonical Wnt/β-catenin signaling pathway, a critical regulator of neurogenesis. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.

When lithium inhibits GSK-3β, β-catenin is no longer phosphorylated and degraded. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the expression of target genes involved in NSC proliferation and differentiation.

Quantitative Data on Lithium's Effect on Neurogenesis

Several studies have provided quantitative evidence of lithium's impact on the proliferation and differentiation of neural stem and progenitor cells. The following tables summarize key findings from in vitro and in vivo research.

| Table 1: Effect of Lithium on Neural Stem Cell Proliferation | |||

| Cell Type | Lithium Compound & Concentration | Marker | Observed Effect |

| Rat Neural Stem Cells | Lithium Chloride (LiCl) | Ki67 | 40 ± 3% increase in Ki67+ cells after 3 days of treatment.[1] |

| Juvenile Mouse Hippocampal Cells | Lithium (in vivo) | Ki67 | 1.34-fold increase in Ki67+ cells.[2] |

| Human Hippocampal Progenitor Cells | LiCl (0.75 mM and 2.25 mM) | BrdU | No significant change in proliferation.[3][4] |

| Rat Mesenchymal Stem Cells | LiCl (0.1 mM) | BrdU | Promotion of BrdU-positive cells.[5][6] |

| Table 2: Effect of Lithium on Neural Stem Cell Differentiation | |||

| Cell Type | Lithium Compound & Concentration | Marker | Observed Effect |

| Human Hippocampal Progenitor Cells | LiCl (2.25 mM) | DCX (Neuroblasts) | Significant increase in DCX-positive neuroblasts (P ≤ 0.01).[3][4] |

| Human Hippocampal Progenitor Cells | LiCl (2.25 mM) | MAP2 (Neurons) | Significant increase in MAP2-positive neurons (P ≤ 0.01).[3][4] |

| Human Hippocampal Progenitor Cells | LiCl (2.25 mM) | S100β (Glia) | Significant increase in S100β-positive glia (P ≤ 0.001).[3][4] |

| Rat Neural Stem Cells | LiCl | MAP2 & Tuj1 (Neurons) | 112 ± 17% and 62 ± 11% increase in mRNA levels, respectively.[1] |

| Rat Neural Stem Cells | LiCl | GFAP (Astrocytes) | 39 ± 11% decrease in GFAP expression.[1] |

| Rat Neural Stem Cells | LiCl | Dopaminergic Neurons | 56 ± 12% increase in dopaminergic neuron generation.[1] |

| Rat Mesenchymal Stem Cells | LiCl (0.1 mM) | βIII-tubulin (Neurons) | Increase in βIII-tubulin positive cells from 0.074 to 0.123 (ratio to GFP+ cells).[5] |

| Rat Mesenchymal Stem Cells | LiCl (0.1 mM) | GFAP (Astrocytes) | Increase in GFAP positive cells from 0.145 to 0.192 (ratio to GFP+ cells).[5] |

| Rat Mesenchymal Stem Cells | LiCl (0.1 mM) | Olig-2 (Oligodendrocytes) | Increase in Olig-2 positive cells from 0.058 to 0.083 (ratio to GFP+ cells).[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of lithium on neurogenesis.

In Vitro Neurogenesis Assay with Lithium Treatment

This protocol outlines a general workflow for assessing the impact of this compound on the proliferation and differentiation of neural stem cells in culture.

4.1.1. Cell Culture

-

Isolate neural stem cells from the desired brain region (e.g., hippocampus or SVZ) of rodents or use a commercially available NSC line.

-

Culture NSCs in a serum-free medium supplemented with growth factors such as EGF and bFGF to maintain their undifferentiated and proliferative state, leading to the formation of neurospheres.

-

For experiments, dissociate neurospheres into single cells and plate them on surfaces coated with an extracellular matrix protein like poly-L-ornithine and laminin.

4.1.2. This compound Treatment

-

Prepare stock solutions of this compound in sterile water or culture medium.

-

Treat the plated NSCs with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 5 mM) and include a vehicle control.

-

Incubate the cells for the desired duration, depending on the assay (e.g., 24-72 hours for proliferation assays, 7-14 days for differentiation assays).

4.1.3. Proliferation and Differentiation Assays

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate with primary antibodies against markers of interest (e.g., Ki67 for proliferation, Nestin for NSCs, Tuj1 or MAP2 for neurons, GFAP for astrocytes).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Image using a fluorescence microscope and quantify the percentage of positive cells.

-

GSK-3β Kinase Activity Assay

This protocol is for measuring the enzymatic activity of GSK-3β in cell lysates.

-

Lysate Preparation:

-

Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate a portion of the cell lysate with an anti-GSK-3β antibody to specifically capture the enzyme.

-

Add protein A/G agarose (B213101) beads to pull down the antibody-GSK-3β complex.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase reaction buffer containing a GSK-3β-specific substrate (e.g., a synthetic peptide) and ATP (can be radiolabeled with γ-³²P-ATP for autoradiographic detection or non-radiolabeled for detection with a phosphospecific antibody).

-

Incubate at 30°C to allow the kinase reaction to proceed.

-

-

Detection and Quantification:

-

Stop the reaction and separate the phosphorylated substrate from the reaction mixture (e.g., by spotting on phosphocellulose paper and washing for radiolabeled assays, or by running on an SDS-PAGE gel and performing a Western blot for non-radiolabeled assays).

-

Quantify the amount of phosphorylated substrate, which is proportional to the GSK-3β activity.

-

Conclusion and Future Directions

The preliminary evidence strongly suggests that lithium, through its inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway, promotes neurogenesis. The quantitative data, though still emerging, indicates that lithium can enhance the proliferation of certain neural stem cell populations and robustly drive their differentiation towards neuronal and glial lineages.

While the presented data primarily utilizes lithium chloride, the findings lay a crucial foundation for the investigation of this compound. Future research should focus on:

-

Direct comparative studies: Conducting head-to-head comparisons of this compound with other lithium salts to determine any differences in efficacy and bioavailability in the context of neurogenesis.

-

Dose-response studies: Establishing a clear dose-response relationship for this compound's effects on NSC proliferation and differentiation.

-

In vivo validation: Translating the in vitro findings to animal models to assess the impact of this compound on adult neurogenesis and its behavioral consequences.

-

Elucidation of broader mechanisms: Investigating the role of other signaling pathways that may be modulated by this compound in the context of neurogenesis.

A deeper understanding of this compound's neurogenic potential will be instrumental for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by impaired neurogenesis.

References

- 1. Lithium chloride promotes neuronal differentiation of rat neural stem cells and enhances neural regeneration in Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium Accumulates in Neurogenic Brain Regions as Revealed by High Resolution Ion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium treatment and human hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lithium enhanced cell proliferation and differentiation of mesenchymal stem cells to neural cells in rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium enhanced cell proliferation and differentiation of mesenchymal stem cells to neural cells in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Inflammatory Effects of Lithium Aspartate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and acute brain injury. The activation of resident immune cells, primarily microglia and astrocytes, leads to the release of a cascade of inflammatory mediators such as cytokines and chemokines, which can exacerbate neuronal damage and contribute to disease progression. Lithium, a long-standing therapeutic agent for bipolar disorder, has garnered significant attention for its neuroprotective and anti-inflammatory properties. While the most commonly studied salt is lithium carbonate, this guide will delve into the anti-inflammatory effects of the lithium ion, with the understanding that these mechanisms are broadly applicable to lithium aspartate. It is important to note, however, that specific research on the aspartate salt in the context of neuroinflammation is still emerging.

This technical guide provides an in-depth overview of the core mechanisms underlying lithium's anti-inflammatory actions in the CNS, detailed experimental protocols for investigating these effects, and a summary of quantitative data from relevant studies. The primary focus will be on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key signaling node that orchestrates inflammatory responses.

Core Mechanisms of Lithium's Anti-Inflammatory Action in the CNS

The anti-inflammatory effects of lithium in the CNS are multifaceted, primarily revolving around the direct and indirect inhibition of GSK-3β. This serine/threonine kinase is a pivotal regulator of inflammatory signaling pathways.

1. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β):

Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg2+), which are essential for the kinase's activity.[1][2] Additionally, lithium indirectly inhibits GSK-3β by promoting its inhibitory phosphorylation at Serine 9. This is often mediated through the activation of upstream kinases like Akt (Protein Kinase B).[3]

2. Modulation of Inflammatory Transcription Factors:

The inhibition of GSK-3β by lithium has profound downstream consequences on key transcription factors that govern the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB): GSK-3β is known to promote the activity of NF-κB, a master regulator of pro-inflammatory gene expression. By inhibiting GSK-3β, lithium effectively dampens NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines.[4]

-

cAMP Response Element-Binding Protein (CREB): GSK-3β can phosphorylate and inhibit CREB, a transcription factor that promotes the expression of anti-inflammatory and neuroprotective genes, including the anti-inflammatory cytokine Interleukin-10 (IL-10). Lithium-mediated inhibition of GSK-3β leads to the activation of CREB and a subsequent increase in anti-inflammatory mediators.[1]

3. Regulation of Cytokine Production:

A major outcome of lithium's engagement with these signaling pathways is the modulation of cytokine production by glial cells. Numerous studies have demonstrated that lithium can:

-

Decrease Pro-inflammatory Cytokines: Lithium treatment has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various models of neuroinflammation.[5][6][7]

-

Increase Anti-inflammatory Cytokines: Conversely, lithium can enhance the production of the anti-inflammatory cytokine IL-10.[5]

4. Attenuation of Microglial Activation:

Microglia are the primary immune cells of the CNS and their activation is a hallmark of neuroinflammation. Lithium has been shown to suppress the activation of microglia, thereby reducing the release of cytotoxic and pro-inflammatory molecules.[6][7]

5. Interaction with NMDA Receptor Signaling:

While the primary anti-inflammatory mechanism is GSK-3β inhibition, lithium's interaction with the N-methyl-D-aspartate (NMDA) receptor may also play a role. Overactivation of NMDA receptors can lead to excitotoxicity and neuroinflammation. Lithium has been shown to modulate NMDA receptor function, which could contribute to its overall neuroprotective and anti-inflammatory profile.

Quantitative Data on the Anti-Inflammatory Effects of Lithium

The following tables summarize quantitative data from preclinical studies investigating the effects of lithium on key inflammatory markers in the CNS.

Table 1: Effect of Lithium on Cytokine Levels in an Amphetamine-Induced Animal Model of Mania

| Cytokine | Brain Region/Fluid | Treatment Group | Mean Concentration (pg/mL) ± SEM | Fold Change vs. d-AMPH | p-value |

| TNF-α | Frontal Cortex | Saline | ~15 | - | - |

| d-AMPH | ~45 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~20 | ~0.44 | <0.001 | ||

| Striatum | Saline | ~10 | - | - | |

| d-AMPH | ~35 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~15 | ~0.43 | <0.001 | ||

| Serum | Saline | ~8 | - | - | |

| d-AMPH | ~25 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~12 | ~0.48 | <0.001 | ||

| IL-6 | Frontal Cortex | Saline | ~20 | - | - |

| d-AMPH | ~60 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~25 | ~0.42 | <0.001 | ||

| Striatum | Saline | ~15 | - | - | |

| d-AMPH | ~50 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~20 | ~0.40 | <0.001 | ||

| Serum | Saline | ~12 | - | - | |

| d-AMPH | ~40 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~18 | ~0.45 | <0.001 | ||

| IL-10 | Frontal Cortex | Saline | ~30 | - | - |

| d-AMPH | ~70 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~40 | ~0.57 | <0.001 | ||

| Striatum | Saline | ~25 | - | - | |

| d-AMPH | ~60 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~35 | ~0.58 | <0.001 | ||

| Serum | Saline | ~18 | - | - | |

| d-AMPH | ~50 | 1.0 | <0.001 | ||

| d-AMPH + Lithium | ~25 | ~0.50 | <0.001 |

Data adapted from a study investigating the effects of lithium in a d-amphetamine (d-AMPH)-induced rat model of mania. Lithium treatment reversed the d-AMPH-induced increase in pro-inflammatory and anti-inflammatory cytokines.[8]